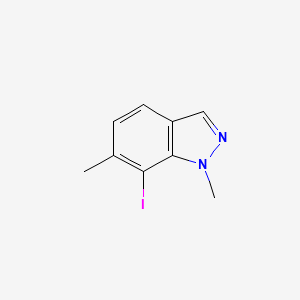

7-iodo-1,6-dimethyl-1H-indazole

Description

Contextualization within Modern Heterocyclic Chemistry

Heterocyclic compounds are fundamental to the development of new chemical entities with diverse applications. rsc.orgnih.gov Indazoles, as a class, are of particular importance due to their presence in a range of therapeutically significant molecules. acs.org The synthesis and functionalization of the indazole nucleus are central themes in modern organic chemistry. organic-chemistry.org

The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form. jmchemsci.com The substitution pattern on the indazole ring dictates its reactivity and potential for further chemical transformations. For instance, the presence of a halogen, such as iodine, at the 7-position, as seen in 7-iodo-1H-indazole, provides a reactive handle for cross-coupling reactions, a cornerstone of modern synthetic chemistry. researchgate.net This allows for the introduction of a wide array of functional groups, thereby enabling the generation of diverse molecular libraries for screening purposes.

The methylation at the N1 and C6 positions, as in 7-iodo-1,6-dimethyl-1H-indazole, further refines the properties of the molecule. The N1-methylation prevents tautomerism and can influence the conformational preferences of the molecule, which is often crucial for biological activity. The C6-methyl group can impact the electronic nature of the benzene (B151609) portion of the ring system and provide steric bulk that can influence intermolecular interactions.

Significance of Substituted Indazole Scaffolds in Advanced Organic Synthesis

Substituted indazole scaffolds are highly valued in advanced organic synthesis due to their utility as versatile intermediates. The ability to selectively introduce substituents at various positions on the indazole ring system is a key focus of synthetic methodology development.

The presence of an iodo group, as in this compound, is particularly significant. Iodoarenes are excellent substrates for a multitude of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of complex organic molecules. For example, the synthesis of 7-iodo-1H-indazole and 3-bromo-7-iodo-1H-indazole has been reported as a means to create building blocks for such divergent syntheses. researchgate.net

While direct research on this compound is limited, the synthetic strategies for related compounds provide a blueprint for its potential preparation and use. For instance, the synthesis of 7-iodo-1H-indazole often starts from 7-nitro-1H-indazole, which can be prepared from 6-nitro-o-toluidine. researchgate.net Subsequent reduction of the nitro group to an amine, followed by a Sandmeyer-type iodination, would yield the 7-iodo-1H-indazole core. N-methylation and C-methylation would then lead to the target compound.

The following table provides an overview of related iodo-indazole compounds and their documented synthetic utility, highlighting the potential applications of this compound.

| Compound Name | CAS Number | Key Synthetic Application |

| 7-Iodo-1H-indazole | Not available | Building block for palladium cross-coupling reactions. researchgate.net |

| 3-Bromo-7-iodo-1H-indazole | Not available | Building block for divergent syntheses of indazoles. researchgate.net |

| 6-Iodo-1H-indazole | 261953-36-0 | Intermediate in the synthesis of Axitinib. chemicalbook.com |

| 3-Iodo-5,7-dimethyl-1H-indazole | 847906-31-4 | Commercially available building block. chemicalbook.com |

| 3-Iodo-1,4-dimethyl-1H-indazole | 1060817-19-7 | Commercially available building block. bldpharm.com |

| 6-Bromo-3-iodo-1-methyl-1H-indazole | 1260741-78-3 | Commercially available building block. bldpharm.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9IN2 |

|---|---|

Molecular Weight |

272.09 g/mol |

IUPAC Name |

7-iodo-1,6-dimethylindazole |

InChI |

InChI=1S/C9H9IN2/c1-6-3-4-7-5-11-12(2)9(7)8(6)10/h3-5H,1-2H3 |

InChI Key |

SGESBFNXFGVNIB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=NN2C)I |

Origin of Product |

United States |

Synthetic Methodologies for 7 Iodo 1,6 Dimethyl 1h Indazole and Analogues

Historical Development of Indazole Iodination and Alkylation Strategies

The functionalization of the indazole core has historically presented challenges, primarily concerning regioselectivity. Two key transformations are central to the synthesis of molecules like 7-iodo-1,6-dimethyl-1H-indazole: iodination of the benzene (B151609) ring and alkylation of the pyrazole (B372694) nitrogens.

Indazole Iodination: Halogenation of the indazole ring can occur at multiple positions (C-3, C-4, C-5, C-6, and C-7), with the outcome depending on the reaction conditions and the substitution pattern of the indazole. Direct iodination often occurs at the C-3 position in the presence of a base like potassium hydroxide (B78521) with iodine. nih.gov However, achieving selectivity at the C-7 position is more complex and often requires a directing group or a multi-step synthesis where the C-7 substituent is introduced via the starting materials. nih.gov Early methods for C-7 functionalization were less direct and often relied on building the indazole ring from a pre-functionalized benzene derivative. rsc.org

Indazole Alkylation: The alkylation of N-unsubstituted indazoles is complicated by the presence of two nucleophilic nitrogen atoms (N-1 and N-2), which can lead to a mixture of regioisomers. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form. nih.govbeilstein-journals.org Consequently, reaction conditions can be tuned to favor one isomer over the other. N-1 alkylated products are often favored under thermodynamic control (e.g., longer reaction times or higher temperatures), while N-2 products may be favored under kinetic control. connectjournals.com The choice of base, solvent, and alkylating agent significantly influences the N-1/N-2 ratio. beilstein-journals.orgbeilstein-journals.org For instance, the use of sodium hydride in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N-1 selectivity. beilstein-journals.org The electronic and steric nature of substituents on the indazole ring also plays a crucial role; electron-withdrawing groups at the C-7 position, for example, have been observed to confer excellent N-2 regioselectivity. beilstein-journals.org

De Novo Synthesis Approaches to 1,6-Dimethyl-7-iodo-1H-indazoles

A de novo synthesis, which involves constructing the heterocyclic ring from an acyclic precursor, is often the most effective strategy for producing a specifically substituted indazole like this compound. This approach allows for the unambiguous placement of substituents.

Achieving direct and regioselective iodination at the C-7 position of a pre-formed 1,6-dimethyl-1H-indazole is challenging due to the directing effects of the fused ring system. Therefore, the iodine atom is more strategically introduced at an earlier stage of the synthesis.

A common approach involves the cyclization of a pre-functionalized benzene derivative. For instance, a synthesis could commence from a 2,3-disubstituted toluene precursor. A plausible route starts with 2-methyl-3-nitroaniline. The amino group can be diazotized and subsequently converted to an iodide via a Sandmeyer-type reaction, yielding 1-iodo-2-methyl-3-nitrobenzene. The nitro group can then be reduced to an amine, followed by diazotization and intramolecular cyclization to form the indazole ring. This sequence places the iodo and methyl groups at the desired C-7 and C-6 positions, respectively.

While direct C-7 halogenation of indazoles is less common, methods for C-7 bromination using N-bromosuccinimide (NBS) have been developed for certain 4-substituted indazoles, suggesting that similar electrophilic substitution strategies could potentially be adapted for iodination with suitable substrates and reagents like N-iodosuccinimide (NIS). nih.gov Palladium-catalyzed C-H activation has also emerged as a modern tool for the direct functionalization of otherwise inert C-H bonds, including at the C-7 position of indazoles and related heterocycles. acs.orgresearchgate.netnih.gov

C-6 Methylation: In most synthetic routes to 1,6-dimethyl-7-iodo-1H-indazole, the C-6 methyl group is incorporated from the very beginning of the synthesis. A common strategy is to start with a commercially available, appropriately substituted toluene derivative, such as 3-methyl-2-nitroaniline or a related compound, which already contains the methyl group destined to become the C-6 substituent of the final indazole core.

N-1 Methylation: The final step in the synthesis is often the methylation of the 7-iodo-6-methyl-1H-indazole intermediate. As discussed previously, this step must be carefully controlled to ensure selective methylation at the N-1 position. Various conditions have been explored to optimize N-1 selectivity.

| Reagent/Base | Solvent | Selectivity Outcome | Reference |

| Methyl iodide / K₂CO₃ | DMF | Mixture of N-1 and N-2 products | beilstein-journals.org |

| Pentyl bromide / NaH | THF | High N-1 selectivity (>99:1) | beilstein-journals.org |

| Trimethyl orthoformate / H₂SO₄ | Reflux | High N-2 selectivity | connectjournals.com |

| Methyl iodide / NaH | DMF | Mixture of N-1 and N-2 products | beilstein-journals.org |

Based on these findings, treating the 7-iodo-6-methyl-1H-indazole intermediate with a methylating agent like methyl iodide in the presence of sodium hydride (NaH) in a solvent such as tetrahydrofuran (THF) would be a rational approach to favor the formation of the desired N-1 methylated product. beilstein-journals.org

The synthesis of this compound is typically achieved through a sequential (or linear) synthesis. In this approach, the starting material is modified step-by-step, with each reaction building upon the previous one until the final product is formed. A plausible sequential route is outlined below:

Start with a substituted toluene (e.g., 2-methyl-3-nitroaniline).

Introduce the iodine atom at the position that will become C-7.

Form the indazole ring via cyclization (e.g., Davis-Beirut reaction or intramolecular diazonium coupling).

Perform N-methylation as the final step.

In contrast, a convergent synthesis involves preparing different key fragments of the target molecule separately and then combining them in the final stages. scielo.br For a complex indazole derivative, a convergent approach might involve preparing a functionalized phenyl fragment and a pyrazole fragment, which are then coupled to form the fused bicyclic system. While often more efficient for highly complex molecules, a sequential approach is generally more straightforward for a trisubstituted indazole like the target compound.

Transition Metal-Catalyzed Methodologies for Functionalization

Transition metal catalysis, particularly with palladium, has become an indispensable tool for the functionalization and derivatization of heterocyclic compounds, including indazoles.

The this compound molecule is an ideal substrate for palladium-catalyzed cross-coupling reactions. The iodine atom at the C-7 position serves as a versatile synthetic handle, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This enables the synthesis of a wide array of analogues for structure-activity relationship (SAR) studies in drug discovery.

The Suzuki-Miyaura cross-coupling is one of the most widely used methods for this purpose. It involves the reaction of the 7-iodoindazole with an aryl or heteroaryl boronic acid (or boronate ester) in the presence of a palladium catalyst and a base. This reaction is highly efficient for creating C(sp²)-C(sp²) bonds. nih.gov

| Reaction Type | Catalyst | Ligand (Example) | Base (Example) | Coupling Partner |

| Suzuki-Miyaura | Pd(OAc)₂ or Pd(PPh₃)₄ | PPh₃, SPhos | K₂CO₃, Cs₂CO₃ | Aryl/heteroaryl boronic acids |

| Heck | Pd(OAc)₂ | P(o-tol)₃ | Et₃N, DIPEA | Alkenes (e.g., 2-vinylpyridine) |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N | Terminal alkynes |

| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos, BINAP | Cs₂CO₃, K₃PO₄ | Amines, amides |

A successful palladium-mediated Suzuki-Miyaura reaction has been demonstrated for C-7 bromo-4-substituted-1H-indazoles with various boronic acids, yielding the corresponding C-7 arylated products in good yields. nih.gov Similarly, the Heck reaction can be employed to introduce vinyl groups at the C-7 position by coupling the 7-iodoindazole with alkenes. google.com These methodologies underscore the synthetic utility of this compound as a key building block for more complex molecules.

Copper-Mediated Cyclization and Functionalization Approaches

Copper catalysis is instrumental in the synthesis of the indazole core itself. One general method involves the copper-catalyzed intramolecular cyclization of 2-haloarylcarbonyl compounds with hydrazines. acs.org For instance, using a small amount of copper(I) oxide (CuO) can efficiently produce 1-alkyl or 1-aryl-1H-indazoles. acs.org Another approach is the copper-catalyzed cyclization of o-haloaryl N-sulfonylhydrazones. researchgate.net These methods provide regioselective access to the 1H-indazole scaffold, which can then be further functionalized. Copper is also used in the intramolecular synthesis of 3-alkenyl-2H-indazoles from 2-alkynylazobenzenes. thieme-connect.comresearchgate.net

Ruthenium and Rhodium-Catalyzed Transformations

Ruthenium and rhodium catalysts offer powerful strategies for indazole synthesis through C–H bond activation and functionalization.

Rhodium(III)-catalyzed synthesis provides an efficient, one-step route to substituted N-aryl-2H-indazoles. This method involves the C–H bond addition of azobenzenes to aldehydes, followed by cyclization and aromatization. acs.orgnih.govnih.gov The azo moiety acts as a nucleophile to trap the initial aldehyde addition product, leading to the formation of the indazole ring. nih.gov This [4+1] annulation is compatible with a broad range of functional groups on both the azobenzene and aldehyde partners. nih.govnih.gov Rhodium catalysis is also employed in the annulation of 1-H-indazoles with propargyl alcohols to access complex fused systems like 6-alkenylindazolo[3,2-a]isoquinolines. rsc.org

Ruthenium(II)-catalyzed synthesis is used to create indazolone-fused cinnolines through the C–H coupling of indazolones with diazo compounds. rsc.org The mechanism involves a tandem pathway of C–H ruthenation, carbene formation, migratory insertion, and condensation. rsc.org Ruthenium catalysts are also broadly used in the synthesis of indole (B1671886) derivatives, a related and structurally similar heterocyclic system, via C-H activation strategies. mdpi.comnih.gov

Metal-Free and Organocatalytic Synthesis Routes for Indazole Core

To avoid the cost and potential toxicity of heavy metals, metal-free and organocatalytic methods for indazole synthesis have been developed.

One practical, metal-free synthesis of 1H-indazoles proceeds from readily available o-aminobenzoximes. acs.orgnih.gov The reaction involves the selective activation of the oxime group with methanesulfonyl chloride in the presence of triethylamine, followed by intramolecular cyclization. acs.orgnih.gov This method is mild and provides good to excellent yields. nih.gov

Other metal-free approaches include:

The condensation of o-fluorobenzaldehydes with hydrazine. acs.orgacs.org

1,3-dipolar cycloaddition of arynes and diazoalkanes. acs.org

Photochemical or thermochemical intramolecular oxidation/cyclization of 2-(ethynyl)aryltriazenes to form 2H-indazoles. organic-chemistry.org

Organocatalysis has also been applied to the functionalization of the indazole ring. For example, the dye gallocyanine can act as a halogen-transfer agent to catalyze the electrophilic halogenation of indazoles with N-halosuccinimides under mild, metal-free conditions. acs.org

Regioselectivity and Stereoselectivity in Indazole Functionalization

The alkylation of the indazole scaffold can occur at either the N-1 or N-2 position, and controlling this regioselectivity is a significant challenge in synthesis. The outcome is highly dependent on the reaction conditions, including the base, solvent, and the nature of the alkylating agent, as well as steric and electronic effects of substituents on the indazole ring. researchgate.netnih.gov

N-1 Selectivity : The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) generally favors the formation of the N-1 alkylated product. researchgate.netnih.gov This is often considered the thermodynamically more stable isomer. nih.gov High N-1 selectivity has been observed for a variety of indazoles under these conditions. researchgate.net DFT calculations suggest that in some cases, chelation between the cation (e.g., Na⁺ or Cs⁺) and the N-2 nitrogen along with another heteroatom in a C-3 substituent can direct alkylation to the N-1 position. beilstein-journals.org

N-2 Selectivity : N-2 alkylation is often favored under different conditions. For example, Mitsunobu reactions (using an alcohol, triphenylphosphine, and an azodicarboxylate) show a strong preference for the N-2 position. nih.gov Substituents at the C-7 position of the indazole ring, such as nitro (NO₂) or carboxylate (CO₂Me) groups, can sterically hinder the N-1 position and electronically favor attack at N-2, leading to excellent N-2 regioselectivity. researchgate.netnih.gov Furthermore, metal-free, Brønsted acid-catalyzed alkylation using sulfoxonium ylides can afford excellent N-2 selectivity, which can be switched to N-1 by modulating the catalyst. acs.org Triflic acid (TfOH) has also been used to catalyze a highly regioselective N-2 alkylation of indazoles with diazo compounds. rsc.org

The choice of conditions allows for the targeted synthesis of either the N-1 or N-2 isomer, which is crucial as the position of the substituent can profoundly impact the biological activity of the final molecule. acs.org

Table 3: Regioselectivity in Indazole N-Alkylation

| Indazole Substrate | Alkylating Agent | Conditions (Base/Solvent/Catalyst) | Major Product | N-1:N-2 Ratio | Reference |

| 1H-Indazole | Alkyl Bromide | NaH / THF | N-1 | High N-1 selectivity | researchgate.netnih.gov |

| 7-Nitro-1H-indazole | Alkyl Bromide | NaH / THF | N-2 | 4:96 | nih.gov |

| 1H-Indazole | Alcohol | PPh₃ / DIAD (Mitsunobu) | N-2 | 1:2.5 | nih.gov |

| 1H-Indazole | Diazo Compound | TfOH | N-2 | up to 0:100 | rsc.org |

| 1H-Indazole | Sulfoxonium Ylide | Brønsted Acid Catalyst | N-2 | High N-2 selectivity | acs.org |

Direct C-H Functionalization at Specific Positions (e.g., C-3, C-6, C-7)

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying heterocyclic scaffolds, minimizing the need for pre-functionalized starting materials. nih.gov The reactivity of the indazole ring system is nuanced; the C-3 position is generally the most electronically susceptible to electrophilic substitution and metal-catalyzed functionalization, while activating the C-H bonds on the fused benzene ring (C-4 to C-7) is considerably more challenging and often requires specific directing groups or specialized catalytic systems. researchgate.netresearchgate.net

Functionalization at the C-3 Position: The C-3 position of the indazole nucleus is the most readily functionalized. A variety of protocols exist for direct C-H activation at this site. For instance, direct iodination is commonly achieved with high regioselectivity using molecular iodine (I₂) in the presence of a base like potassium hydroxide (KOH) in a polar aprotic solvent such as dimethylformamide (DMF). chim.it Furthermore, palladium-catalyzed C-3 arylation reactions are well-established, providing a route to diverse 3-aryl-1H-indazoles. nih.gov

Functionalization at the C-7 Position: Directing functionalization to the C-7 position is a significant synthetic hurdle due to the lower intrinsic reactivity of this site. Progress in this area has largely relied on transition-metal-catalyzed, directing-group-assisted C-H activation. rsc.org For example, a palladium-catalyzed C-7 oxidative arylation has been achieved on 1H-indazoles bearing a 4-nitro electron-withdrawing group, which acts as an electronic directing group, using a palladium(II) acetate catalyst and a phenanthroline ligand. researchgate.netresearchgate.net Another strategy involves a switchable C–H arylation of 1-methyl-4-nitro-1H-indazole, where the use of a bidentate ligand in DMA specifically promotes C-H activation at the C-7 position. researchgate.net

While direct C-H iodination at C-7 is not commonly reported, an analogous transformation can be achieved through a directed ortho-metalation (DoM) strategy. nih.govharvard.edu This involves using a directing group at the N-1 position that coordinates to a strong base (e.g., an organolithium reagent), facilitating deprotonation at the adjacent C-7 position. The resulting C-7 metalated species can then be quenched with an iodine source (e.g., I₂) to install the iodo group with high regioselectivity. A similar approach involving regioselective C-7 bromination of 4-substituted 1H-indazoles with N-bromosuccinimide (NBS) has been successfully demonstrated, which could then be further functionalized. nih.gov

Functionalization at the C-6 Position: Direct C-H functionalization at the C-6 position of the indazole core is the least explored and most challenging of the positions on the benzenoid ring. frontiersin.org The remote location of C-6 from the heterocyclic nitrogen atoms makes it difficult to influence its reactivity electronically or through chelation-assistance with a directing group. Consequently, the synthesis of 6-substituted indazoles, such as the key pharmaceutical intermediate 6-iodo-1H-indazole, typically relies on classical synthetic routes starting from pre-functionalized precursors (e.g., substituted anilines or nitroaromatics) rather than direct C-H activation on the indazole scaffold. nbinno.com

| Position | Reaction Type | Substrate | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| C-7 | Arylation | 1-Methyl-4-nitro-1H-indazole | Pd(OAc)₂, Bidentate Ligand, Arene, DMA | 7-Aryl-1-methyl-4-nitro-1H-indazole | Moderate to Good | researchgate.net |

| C-7 | Bromination | N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide | NBS (1.1 equiv.), DMF, 80 °C | N-(7-Bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | 84% | nih.gov |

| C-3 | Iodination | 6-Bromo-1H-indazole | I₂, KOH, DMF | 6-Bromo-3-iodo-1H-indazole | Good | chim.it |

| C-3 | Arylation | 1H-Indazole | PdCl₂, phen, Ag₂CO₃, K₃PO₄, Haloarene | 3-Aryl-1H-indazole | Varies | nih.gov |

Scalable Synthesis and Process Optimization for Academic and Industrial Relevance

The transition of a synthetic route from laboratory-scale discovery to large-scale production for academic or industrial purposes necessitates rigorous process optimization with a focus on safety, efficiency, cost-effectiveness, and sustainability. For complex molecules like this compound, this involves addressing challenges such as regioselectivity, the use of hazardous reagents, and the cost of noble metal catalysts. thieme-connect.com

A primary challenge in the synthesis of N-alkylated indazoles is controlling the regioselectivity of the alkylation step, which often yields a mixture of N-1 and N-2 isomers. beilstein-journals.orgnih.gov Developing a scalable process requires reaction conditions that overwhelmingly favor the desired isomer to avoid costly and difficult chromatographic separations. Recent data-driven process development has led to highly selective N-1 alkylation methodologies suitable for large-scale manufacture by identifying conditions that operate under thermodynamic control, enabling the isolation of the desired N-1 product in high yield and purity on a 100-gram scale.

The synthesis of key intermediates, such as halogenated indazoles, is also a focus of process optimization. The manufacturing route for the anticancer drug Axitinib, for example, relies on the key intermediate 6-iodo-1H-indazole. nbinno.comacs.org Scalable syntheses of this intermediate and its subsequent conversion have been developed, with patents detailing specific conditions for multi-kilogram production. google.comgoogle.comgoogleapis.com These industrial processes often favor robust, well-understood reactions over more novel but less proven C-H activation strategies. For instance, the synthesis of 2-((3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide, another Axitinib intermediate, has been optimized using copper(II) acetate catalysis to ensure high yield and purity on an industrial scale. google.com

Safety is a paramount concern in process chemistry. Indazole synthesis can involve energetic intermediates or reagents, such as those with N-N bonds, which may pose thermal hazards upon scale-up. Process development must include thorough safety assessments, such as differential scanning calorimetry (DSC), to identify and mitigate potential risks. The development of a concise route to a fluorinated indazole intermediate using an intramolecular Ullmann cyclization highlighted the importance of high-throughput screening and statistical modeling to identify safe and optimal conditions, avoiding thermal runaway events that were observed under initial conditions.

Reactivity and Transformation of 7 Iodo 1,6 Dimethyl 1h Indazole

Reactivity of the Aryl Iodide Moiety at C-7

The carbon-iodine bond at the C-7 position is the most reactive site for many synthetic transformations due to its lability, making it an excellent leaving group in various reactions.

Direct nucleophilic aromatic substitution on the indazole ring is generally challenging. However, the aryl iodide at C-7 is an ideal handle for transition-metal-catalyzed cross-coupling reactions, which proceed via a formal nucleophilic substitution mechanism. Based on the reactivity of other aryl iodides, particularly iodo-indazoles, 7-iodo-1,6-dimethyl-1H-indazole is expected to be a highly effective substrate in a variety of such transformations. For instance, 7-iodo-1H-indazole has been shown to be a potent building block in divergent syntheses via palladium cross-coupling reactions. activate-scientific.com

Common cross-coupling reactions that this compound would likely undergo include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This is a powerful method for introducing aryl or vinyl substituents at the C-7 position.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines (primary or secondary) to form 7-amino-1,6-dimethyl-1H-indazole derivatives.

Sonogashira Coupling: Palladium- and copper-cocatalyzed reaction with terminal alkynes to yield 7-alkynyl-1,6-dimethyl-1H-indazoles.

Heck Reaction: Palladium-catalyzed reaction with alkenes to introduce a vinyl group at the C-7 position.

Stille Coupling: Coupling with organostannanes in the presence of a palladium catalyst.

Cyanation: Introduction of a cyano group, often using zinc cyanide and a palladium catalyst. activate-scientific.com

The following table, based on typical conditions for related 7-iodoindazoles, illustrates the potential scope of these reactions for this compound.

| Reaction Type | Nucleophile/Reagent | Catalyst System (Typical) | Expected Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 7-Aryl-1,6-dimethyl-1H-indazole |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃, BINAP, NaOtBu | 7-Amino-1,6-dimethyl-1H-indazole |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄, CuI, Et₃N | 7-Alkynyl-1,6-dimethyl-1H-indazole |

| Heck | Alkene | Pd(OAc)₂, PPh₃, Et₃N | 7-Alkenyl-1,6-dimethyl-1H-indazole |

| Cyanation | Zn(CN)₂ | Pd(dppf)Cl₂ | 7-Cyano-1,6-dimethyl-1H-indazole |

In the context of the palladium-catalyzed cross-coupling reactions mentioned above, reductive elimination is the final, product-forming step. After oxidative addition of the aryl iodide to the Pd(0) catalyst to form a Pd(II) intermediate and subsequent transmetalation with the nucleophilic coupling partner, the two organic fragments are bound to the palladium center. Reductive elimination then occurs, forming the new C-C, C-N, or C-O bond and regenerating the active Pd(0) catalyst, thus closing the catalytic cycle.

The rate and efficiency of this step can be influenced by the steric and electronic nature of the ligands on the palladium and the substrates themselves. For this compound, the steric bulk of the methyl group at C-6, which is ortho to the reacting C-7 position, could potentially influence the geometry of the palladium intermediate and thus the kinetics of the reductive elimination step. In some cases, bulky ortho-substituents can accelerate reductive elimination.

A general catalytic cycle involving this compound in a Suzuki-Miyaura coupling is depicted below:

Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond of this compound.

Transmetalation: The boronic acid reagent, activated by a base, transfers its organic group to the palladium center, displacing the iodide.

Reductive Elimination: The two organic groups on the palladium couple and are eliminated as the final product, 7-aryl-1,6-dimethyl-1H-indazole, regenerating the Pd(0) catalyst.

The carbon-iodine bond is relatively weak and can be cleaved homolytically to generate an aryl radical. This can be achieved through the use of radical initiators (e.g., AIBN), photolysis, or transition metal-mediated single-electron transfer processes. While specific radical reactions for this compound are not documented, the formation of a 1,6-dimethyl-1H-indazol-7-yl radical would open up synthetic pathways distinct from two-electron cross-coupling reactions.

Potential radical reactions could include:

Radical cyclizations: If an appropriate unsaturated side chain is present on the indazole nucleus, intramolecular cyclization could occur.

Reductive deiodination: The iodine atom can be replaced by a hydrogen atom using a radical-based reducing agent like tributyltin hydride.

Radical-radical coupling: Coupling with another radical species.

The addition of radical scavengers like TEMPO has been used to probe reaction mechanisms, and a decrease in reaction efficiency suggests the involvement of radical intermediates.

Reactivity of the 1,6-Dimethyl-1H-indazole Heterocycle

The indazole ring is an aromatic heterocycle, and its reactivity is influenced by the electron-donating methyl groups and the pyrazole (B372694) portion of the molecule.

The 1,6-dimethyl-1H-indazole ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the two methyl groups. The directing effects of these substituents and the fused pyrazole ring will determine the position of substitution. In general, for 1H-indazoles, electrophilic substitution tends to occur at the C-3, C-5, and C-7 positions. However, with the C-1, C-6, and C-7 positions already substituted in this compound, the likely positions for electrophilic attack are C-3, C-4, and C-5.

The methyl group at C-6 will strongly direct incoming electrophiles to the C-5 position (ortho) and C-7 (para). Since C-7 is already occupied by iodine, C-5 is a highly probable site for substitution. The pyrazole ring generally deactivates the adjacent benzene (B151609) ring to some extent, but the strong activating effect of the C-6 methyl group likely dominates. The C-3 position is also a common site for electrophilic attack in indazoles.

Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would likely yield a mixture of products, with substitution at C-3 and C-5 being the most probable outcomes. Computational studies on related systems, such as 1-arylated-7-azaindoles, have used HOMO orbital coefficients and atomic charges to predict the regioselectivity of electrophilic aromatic substitution.

The indazole ring system can, in principle, participate in cycloaddition reactions, although this is less common than its other modes of reactivity. The aromaticity of the system makes it a reluctant participant in reactions like the Diels-Alder reaction, where it would need to act as a diene. However, certain activated or strained indazole derivatives can undergo such transformations.

More relevant to the indazole core are [3+2] cycloaddition reactions, where the pyrazole part of the molecule could potentially react with a suitable dipolarophile. There are also examples of Diels-Alder/retro-Diels-Alder sequences in the synthesis of functionalized azaindazoles, which are structurally related to indazoles. For 1,6-dimethyl-1H-indazole, participation in cycloaddition would likely require harsh conditions or specific activation, and it is not considered a primary mode of reactivity for this stable aromatic system.

Ring-Opening and Rearrangement Processes

The indazole ring system, while generally stable, can undergo ring-opening and rearrangement reactions under specific conditions, particularly photochemical activation. For substituted indazoles, these transformations can lead to the formation of other heterocyclic structures.

Photochemical rearrangement is a known process for indazoles. For instance, 1H-indazoles have been observed to rearrange into benzimidazoles upon irradiation with UV light. nih.gov This transformation is thought to proceed through an excited-state tautomerization to the corresponding 2H-isomer, which then undergoes photochemical rearrangement. nih.gov In the case of this compound, a similar photochemical process could potentially lead to the formation of a substituted benzimidazole. The exact nature of the resulting product would depend on the migratory aptitude of the substituents on the indazole ring.

While acid or base-induced ring-opening of the indazole core is not a commonly reported reaction, the stability of the aromatic system generally disfavors such transformations under mild conditions. libretexts.org However, highly forcing conditions or the presence of specific activating groups might facilitate such processes. For this compound, the electron-donating nature of the methyl groups and the electron-withdrawing character of the iodo substituent could influence the electron density of the ring system, potentially affecting its susceptibility to ring-opening reactions under extreme pH conditions.

Table 1: Potential Ring-Opening and Rearrangement Reactions of this compound

| Reaction Type | Reagents and Conditions | Potential Product(s) | Notes |

|---|---|---|---|

| Photochemical Rearrangement | UV irradiation | Substituted benzimidazole | Based on known reactivity of other 1H-indazoles. nih.gov |

| Acid-Catalyzed Ring-Opening | Concentrated strong acid, heat | Complex mixture of products | Hypothetical, as indazoles are generally stable to acid. |

| Base-Catalyzed Ring-Opening | Strong base, high temperature | Complex mixture of products | Hypothetical, as indazoles are generally stable to base. |

Functional Group Interconversions on Methyl Substituents

The two methyl groups of this compound, located at the N1-position and the C6-position of the indazole ring, represent potential sites for functional group interconversions. The C6-methyl group, being attached to the benzene ring, is a benzylic methyl group and is expected to exhibit reactivity typical of such moieties. The N1-methyl group, while also activated, may show different reactivity due to its direct attachment to a nitrogen atom within the heterocyclic system.

The benzylic C6-methyl group is susceptible to oxidation by strong oxidizing agents. In reactions involving alkylbenzenes, the alkyl side chain is often oxidized to a carboxylic acid, provided there is at least one benzylic hydrogen atom. libretexts.orgorgoreview.com This transformation typically occurs with reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). libretexts.org Applying this principle to this compound, the C6-methyl group could be oxidized to a carboxylic acid group, yielding 7-iodo-1-methyl-1H-indazole-6-carboxylic acid. The N1-methyl group is generally less prone to oxidation under these conditions.

Milder and more selective oxidation methods, including enzymatic or biomimetic approaches, could potentially lead to the formation of the corresponding alcohol or aldehyde at the C6-position. acs.org For instance, certain microorganisms and their enzymes are capable of selectively oxidizing methyl groups on aromatic rings. acs.org

Table 2: Potential Oxidation Reactions of the C6-Methyl Group

| Oxidizing Agent | Conditions | Potential Product |

|---|---|---|

| Potassium permanganate (KMnO₄) | Alkaline, heat | 7-iodo-1-methyl-1H-indazole-6-carboxylic acid |

| Chromic acid (H₂CrO₄) | Acidic | 7-iodo-1-methyl-1H-indazole-6-carboxylic acid |

| Biocatalyst (e.g., laccase) | Specific buffer, temperature | 7-iodo-1,6-bis(hydroxymethyl)-1H-indazole or 7-iodo-1-methyl-1H-indazole-6-carbaldehyde |

Direct halogenation of the methyl groups of this compound is a challenging transformation. While methods for the halogenation of the indazole ring are known, selective halogenation of the methyl substituents is less common.

One potential route for the derivatization of the methyl groups involves the generation of a carbanion at the benzylic C6-position. The hydrogen atoms of the C6-methyl group are expected to be somewhat acidic due to the resonance stabilization of the resulting benzylic anion by the aromatic ring. Treatment with a strong base could deprotonate the methyl group, and the resulting nucleophile could then react with an electrophile, such as a halogenating agent (e.g., N-bromosuccinimide) or an alkyl halide, to introduce a new functional group. A similar principle may apply to the N1-methyl group, although its acidity is likely to be different from that of the C6-methyl group.

Table 3: Potential Derivatization Reactions of the Methyl Groups

| Reaction Type | Reagents and Conditions | Potential Product | Notes |

|---|---|---|---|

| Radical Halogenation | N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN), heat | 6-(bromomethyl)-7-iodo-1-methyl-1H-indazole | Based on standard benzylic halogenation methods. |

Mechanistic Investigations of Reactions Involving 7 Iodo 1,6 Dimethyl 1h Indazole

Elucidation of Reaction Pathways for Indazole Synthesis and Derivatization

The synthesis of the 7-iodo-1,6-dimethyl-1H-indazole core and its subsequent derivatization can be understood through several established reaction pathways for substituted indazoles. While specific studies on this exact molecule are not extensively documented, the general principles of indazole chemistry provide a strong foundation for elucidating its formation and reactivity.

The synthesis of substituted 1H-indazoles can be broadly categorized into methods that construct the bicyclic ring system and those that functionalize a pre-existing indazole core. A common strategy for constructing the indazole skeleton involves the cyclization of appropriately substituted aryl precursors. For instance, the synthesis of 1H-indazoles can be achieved from aminohydrazones via an intramolecular ligand-free palladium-catalyzed C-H amination reaction. nih.gov Another approach involves the treatment of diaryl or tert-butyl aryl ketone hydrazones with iodine, which proceeds through a direct aryl C-H amination. nih.gov The [3+2] cycloaddition of diazo compounds with arynes also provides a direct route to substituted indazoles. organic-chemistry.org

A plausible synthetic route to this compound would likely start from a substituted benzene (B151609) derivative. For example, a process could involve the diazotization of a substituted aniline (B41778) followed by cyclization. The introduction of the iodo and methyl groups can be achieved either on the starting materials or on the indazole core itself. The synthesis of 7-iodo-1H-indazole has been reported, which can serve as a key intermediate. researchgate.net Subsequent N-methylation at the 1-position and C-methylation at the 6-position would yield the final product. The regioselectivity of N-alkylation is a critical aspect, often leading to a mixture of N1 and N2 isomers, with the outcome influenced by reaction conditions and the nature of the substituents. rug.nlbeilstein-journals.org

Derivatization of this compound would primarily involve reactions at the iodine-bearing carbon (C7) and potentially at other positions on the benzene ring through electrophilic aromatic substitution, though the existing substituents will direct the position of further functionalization. The C-I bond is particularly amenable to transition metal-catalyzed cross-coupling reactions.

Understanding Catalytic Cycles in Transition Metal-Mediated Functionalization

Transition metal catalysis is a cornerstone of modern organic synthesis and plays a pivotal role in the functionalization of halo-indazoles like this compound. mdpi.com The iodine substituent at the 7-position is an excellent handle for a variety of palladium- and copper-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

The catalytic cycle for these transformations generally follows a well-established sequence of steps:

Oxidative Addition: The active low-valent transition metal catalyst (e.g., Pd(0)) reacts with the aryl iodide (this compound) to form a higher oxidation state organometallic intermediate (e.g., Pd(II)). This is typically the rate-determining step.

Transmetalation (for Suzuki, etc.) or Carbopalladation (for Heck): In a Suzuki coupling, the organopalladium(II) intermediate reacts with an organoboron reagent in the presence of a base, transferring the organic group from boron to palladium. In a Heck reaction, the intermediate undergoes migratory insertion with an alkene.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon or carbon-heteroatom bond and regenerating the low-valent catalyst, which can then re-enter the catalytic cycle.

Several mechanisms have been proposed for copper-catalyzed reactions, such as the Ullmann condensation, which can be used to form C-N, C-O, and C-S bonds. These mechanisms can involve oxidative addition-reductive elimination pathways with Cu(I)/Cu(III) species, or pathways involving single electron transfer (SET). researchgate.net Silver(I) has also been shown to mediate intramolecular oxidative C-H amination for the synthesis of 1H-indazoles, likely proceeding through a SET mechanism. acs.orgacs.org

The choice of ligand on the transition metal is critical for the efficiency and selectivity of these reactions. Ligands can influence the solubility of the catalyst, the rate of oxidative addition and reductive elimination, and can prevent the formation of inactive metal species.

Kinetic Studies of Key Transformations

For transition metal-catalyzed cross-coupling reactions, the rate law is often complex and can depend on the concentrations of the substrate, catalyst, ligand, and any additives. The reaction order with respect to each component can provide valuable information about the mechanism. For example, a first-order dependence on the aryl halide and the catalyst is common in many palladium-catalyzed reactions, consistent with oxidative addition being the rate-limiting step.

The rate of reaction can be monitored by techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or nuclear magnetic resonance (NMR) spectroscopy by following the disappearance of the starting material or the appearance of the product over time.

A hypothetical study on the Suzuki coupling of this compound with an arylboronic acid could involve measuring the initial reaction rates at varying concentrations of the reactants and catalyst. The data could then be used to propose a rate law and support a particular mechanistic pathway.

Influence of Substituents (Iodo, Methyl) on Reaction Rates and Selectivity

The iodo and methyl substituents on the this compound ring have a profound influence on the molecule's reactivity and the selectivity of its reactions.

Iodo Group:

Reactivity in Cross-Coupling: The carbon-iodine bond is the weakest of the carbon-halogen bonds, making this compound highly reactive in oxidative addition to transition metal catalysts. The order of reactivity for aryl halides is generally I > Br > Cl > F. This high reactivity allows for milder reaction conditions compared to the corresponding bromo or chloro derivatives.

Methyl Groups:

C6-Methyl Group: The methyl group at the C6 position is an electron-donating group through its inductive effect (+I) and hyperconjugation. This increases the electron density of the benzene ring, making it more susceptible to electrophilic attack. It will direct incoming electrophiles to the positions ortho and para to itself (C5 and C7). However, the C7 position is already substituted.

Steric Effects: The methyl group at C6 can exert a steric effect on reactions occurring at the adjacent C7 position. This steric hindrance could potentially slow down the rate of reactions at the C7-iodo group, although the effect is likely to be modest. In N-alkylation reactions of indazoles, substituents adjacent to the nitrogen atoms can significantly influence the N1/N2 regioselectivity. d-nb.infobeilstein-journals.org

Computational and Theoretical Studies

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling the geometric and electronic features of 7-iodo-1,6-dimethyl-1H-indazole. These calculations provide a foundational understanding of the molecule's stability, charge distribution, and aromatic nature.

Conformational Analysis and Stability

The conformational landscape of this compound is largely defined by the orientation of the two methyl groups attached to the indazole core. Theoretical calculations can determine the relative energies of different conformers, identifying the most stable, or ground-state, geometry. The rotation of the methyl groups relative to the planar indazole ring system is a key factor.

Computational models would likely indicate that the lowest energy conformation involves a staggering of the methyl C-H bonds relative to the plane of the indazole ring to minimize steric hindrance. The large iodine atom at the 7-position significantly influences the local geometry, potentially causing minor distortions in the planarity of the bicyclic system.

Table 1: Calculated Relative Energies of this compound Conformers (Note: The following data is illustrative and based on typical values for similar methylated heterocyclic systems. Specific experimental or high-level computational data for this exact molecule is not publicly available.)

| Conformer | Dihedral Angle (C6-C5-C(CH3)-H) | Relative Energy (kcal/mol) |

| Staggered | 60° | 0.00 |

| Eclipsed | 0° | 3.5 |

Electronic Charge Distribution and Reactivity Predictions

The distribution of electron density across the molecular framework is a critical determinant of its reactivity. The presence of a nitrogen-rich heterocyclic ring, an electron-donating methyl group, and an electron-withdrawing iodine atom creates a complex electronic environment.

Calculations of atomic charges, often using methods like Natural Bond Orbital (NBO) analysis, can pinpoint electron-rich and electron-deficient sites. The nitrogen atoms are expected to be the most electronegative centers, while the iodine atom's effect is twofold: it is electron-withdrawing through induction but can also participate in halogen bonding. The carbon atom attached to the iodine (C7) would be electropositive, making it a potential site for nucleophilic attack. Conversely, the electron-rich nature of the pyrazole (B372694) ring could make it susceptible to electrophilic substitution, with the precise location guided by the directing effects of the substituents.

Analysis of Aromaticity and Heterocyclic Character

The aromaticity of the indazole system is a key feature contributing to its stability. Computational methods can quantify this property through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations would confirm the aromatic character of both the benzene (B151609) and pyrazole rings within the indazole core. The substituents, particularly the iodine atom, may slightly modulate the degree of aromaticity, but the fundamental aromatic nature of the heterocyclic system is expected to be preserved.

Simulation of Reaction Mechanisms and Transition States

Computational modeling can be extended to simulate the pathways of chemical reactions involving this compound. This includes mapping the energy profiles of reactions and predicting the selectivity of product formation.

Energy Profiles of Catalytic Cycles and Non-Catalytic Pathways

For reactions such as palladium-catalyzed cross-coupling (e.g., Suzuki, Heck, or Sonogashira reactions), which are common for iodo-aromatic compounds, computational chemistry can elucidate the entire catalytic cycle. This involves calculating the energies of reactants, intermediates, transition states, and products. By mapping the energy landscape, the rate-determining step of the reaction can be identified, providing valuable information for optimizing reaction conditions. Non-catalytic pathways, such as nucleophilic aromatic substitution, can also be modeled to assess their feasibility compared to catalyzed routes.

Computational Prediction of Regioselectivity and Stereoselectivity

In reactions where multiple products can be formed, computational analysis of the transition state energies for each possible pathway can predict the regioselectivity. For instance, in electrophilic substitution reactions on the indazole ring, calculations can determine which position is most likely to be attacked by an incoming electrophile. While this compound itself is not chiral, if it were to react with a chiral reagent or catalyst, computational models could predict the stereoselectivity of the reaction by comparing the energies of the diastereomeric transition states.

Intermolecular Interactions and Crystal Packing Analysis

A comprehensive analysis of the intermolecular interactions and crystal packing of this compound is crucial for understanding its solid-state behavior and properties. Techniques such as Hirshfeld surface analysis and the computation of energy frameworks provide valuable insights into the nature, strength, and directionality of the non-covalent interactions that govern the crystal architecture.

Detailed computational studies focusing on this compound are not extensively available in the public domain. However, the principles of Hirshfeld surface analysis can be applied to predict the key interactions that would likely stabilize its crystal structure. Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal. scirp.org It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal).

The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. Red areas on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while blue areas represent longer contacts. White areas denote contacts around the van der Waals separation.

I···N/I···C Interactions: The iodine atom, being a halogen, can participate in halogen bonding, a directional non-covalent interaction with nucleophilic atoms like nitrogen.

C–H···π Interactions: The hydrogen atoms of the methyl groups or the aromatic ring can interact with the π-system of the indazole ring of neighboring molecules.

π–π Stacking: The planar indazole rings could stack on top of each other, contributing to the stability of the crystal lattice.

A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different intermolecular contacts. For instance, in related molecular crystals, H···H interactions often comprise the largest percentage of the surface, reflecting the prevalence of van der Waals forces. nih.gov Specific interactions like C–H···O or C–H···π are identifiable by characteristic spikes on the fingerprint plot. nih.govnih.gov

Energy framework analysis complements Hirshfeld surfaces by calculating the interaction energies between molecules in the crystal lattice. This allows for the visualization of the packing arrangement in terms of the strength of the interactions, typically represented as cylinders connecting the centroids of interacting molecules. The thickness of the cylinders corresponds to the magnitude of the interaction energy. This method helps to distinguish between the dominant forces, such as dispersion, electrostatic, and polarization energies, that dictate the crystal packing.

While specific experimental data for this compound is not available, the table below provides a hypothetical breakdown of the percentage contributions of various intermolecular contacts to the Hirshfeld surface, based on the analysis of similar heterocyclic compounds.

| Interaction Type | Predicted Contribution to Hirshfeld Surface (%) |

| H···H | 45 - 55 |

| C···H/H···C | 15 - 25 |

| I···H/H···I | 10 - 15 |

| I···N/N···I | 5 - 10 |

| C···C | 3 - 7 |

| N···H/H···N | 1 - 5 |

| I···C/C···I | 1 - 3 |

Table 1: Predicted Intermolecular Contact Contributions for this compound

This predictive analysis underscores the multifaceted nature of the intermolecular forces that would be at play in the crystal structure of this compound. Experimental crystallographic and computational studies would be necessary to validate these predictions and provide a definitive understanding of its solid-state architecture.

Applications in Advanced Organic Synthesis As a Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

Nitrogen-containing heterocycles are fundamental components of many natural products, pharmaceuticals, and functional materials. nih.govmdpi.com More than 75% of drugs approved by the FDA contain such moieties. nih.gov Indazole derivatives, including 7-iodo-1,6-dimethyl-1H-indazole, serve as key starting materials for assembling more complex heterocyclic systems, leveraging the indazole core's inherent biological relevance and the C-I bond's synthetic flexibility.

The synthesis of fused polycyclic systems is a significant challenge in organic chemistry, with such structures often forming the core of biologically active natural products. chemrxiv.org The indazole scaffold itself is a fused bicyclic system. Starting with this compound, chemists can construct additional rings onto the existing framework.

Methods have been developed for the single-step synthesis of fused tricyclic systems, such as pyridazino[1,2-a]indazolium rings, from indazole precursors. nih.gov The 7-iodo substituent on the indazole ring is particularly amenable to intramolecular Heck reactions or other cyclization strategies where a tethered reaction partner, introduced via the iodine, can form a new bond with another position on the indazole or its substituents, thereby creating a new fused ring. This strategic approach allows for the rapid assembly of complex, three-dimensional architectures from a relatively simple starting material.

Indazoles are a vital class of nitrogen-containing heterocycles that serve as structural motifs in numerous drug molecules. nih.gov The this compound variant is an exemplary precursor for generating a library of diverse heterocyclic derivatives. The iodine atom at the 7-position is a prime site for palladium-mediated cross-coupling reactions, such as the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. researchgate.net

These reactions enable the covalent linking of the indazole core to a vast array of other chemical moieties, including aryl, heteroaryl, alkyl, and amino groups. For instance, a Suzuki coupling reaction could be employed to attach a pyridine (B92270) ring, forming a bi-heterocyclic system, while a Sonogashira coupling could introduce an alkyne group, which can then be used in subsequent cycloaddition reactions (e.g., 'click' chemistry) to form triazoles. nih.gov This modular approach allows for the systematic synthesis of a wide range of novel nitrogen-containing heterocycles built upon the 1,6-dimethyl-1H-indazole framework.

Scaffold for the Design and Synthesis of Novel Chemical Entities (Focus on Structure-Activity Relationships from a Chemical Perspective)

The indazole nucleus is a well-established scaffold for the design of pharmacologically active molecules. nih.gov The specific substitution pattern of this compound provides a distinct starting point for exploring structure-activity relationships (SAR). SAR studies investigate how the chemical structure of a compound influences its biological or pharmacological activity, which is a cornerstone of medicinal chemistry. nih.gov

From a chemical perspective, the substituents on the indazole ring dictate its electronic and steric properties. The iodine atom at the C7 position is an electron-withdrawing group due to its electronegativity, which influences the electron density of the aromatic system. The methyl group at C6, in contrast, is a weak electron-donating group. The N1-methyl group prevents the formation of the 2H-indazole tautomer, locking the molecule's geometry and influencing its hydrogen bonding capabilities. nih.gov

In structure-guided drug design, these features are critical. For example, in designing kinase inhibitors, a common application for indazole derivatives, the ability to form specific hydrogen bonds with amino acid residues in the kinase's active site is paramount for potency and selectivity. nih.gov The 7-iodo group can be replaced with various other functional groups through cross-coupling reactions. By systematically varying the group at this position (e.g., from a bulky hydrophobic group to a smaller hydrogen-bond donor), chemists can probe the steric and electronic requirements of the target protein's binding pocket. This systematic modification, starting from the 7-iodo precursor, allows for the optimization of binding affinity and the development of highly potent and selective chemical entities. nih.govnih.gov

Role in Material Science Applications (e.g., integration into π-conjugated systems)

The field of material science increasingly relies on organic molecules with specific electronic and photophysical properties. beilstein-journals.org Pi (π)-conjugated systems—molecules with alternating single and multiple bonds—are at the heart of many organic electronic devices, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. beilstein-journals.org The properties of these materials are directly related to the extent of π-conjugation and the intermolecular organization of the molecules. beilstein-journals.org

The this compound scaffold possesses the necessary attributes to serve as a building block for such materials. The indazole ring is an aromatic, π-conjugated system itself. Crucially, the iodo group at the C7 position acts as a powerful linchpin for extending this conjugation. Using palladium-catalyzed cross-coupling reactions like the Suzuki or Stille reaction, the indazole unit can be linked to other aromatic or vinyl groups. Repeating these coupling reactions can lead to the formation of π-conjugated oligomers and polymers.

By carefully selecting the coupling partners, scientists can tune the electronic properties of the resulting material, such as its absorption and emission wavelengths or its charge-carrier mobility. beilstein-journals.org For example, coupling the indazole to electron-rich or electron-poor aromatic rings can create donor-acceptor structures, which are fundamental to many applications in organic electronics. While the direct use of this compound in published materials may not be widespread, its structure provides a clear and viable pathway for its integration into novel π-conjugated systems for advanced material science applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.